Product packaging for 8H-Indeno[2,1-b]thiophen-8-one(Cat. No.:CAS No. 13132-12-2)

8H-Indeno[2,1-b]thiophen-8-one

Cat. No.: B8486466
CAS No.: 13132-12-2
M. Wt: 186.23 g/mol
InChI Key: FFQQXIVOSCLQKP-UHFFFAOYSA-N
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Description

8H-Indeno[2,1-b]thiophen-8-one (CAS 13132-12-2) is a versatile fused-ring heterocyclic compound with a molecular formula of C11H6OS and a molecular weight of 186.23 g/mol . This compound serves as a critical synthetic intermediate and scaffold in advanced organic materials and pharmaceutical research. In materials science, its rigid, planar structure makes it a valuable building block for developing π-conjugated systems . For instance, indenothiophene derivatives are used to construct novel non-fullerene acceptors in organic photovoltaics (OPVs), contributing to enhanced charge transport properties in bulk heterojunction solar cells . In the field of dye chemistry, the indenothiophene core is a key precursor for synthesizing polyfunctionally substituted heterocycles, which are utilized in the development of novel azo and azomethine dyes . These dyes, derived from intermediates like 2-amino-indeno[2,1-b]thiophene, exhibit effective bathochromic shifts and are of significant interest for their tinctorial strength and bright shades . Furthermore, in medicinal chemistry, the indenothiophene scaffold is part of broader investigations into heterocyclic compounds with potential biological activities, placing it within a class of structures explored for various pharmacological targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6OS B8486466 8H-Indeno[2,1-b]thiophen-8-one CAS No. 13132-12-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13132-12-2

Molecular Formula

C11H6OS

Molecular Weight

186.23 g/mol

IUPAC Name

indeno[2,1-b]thiophen-4-one

InChI

InChI=1S/C11H6OS/c12-10-8-4-2-1-3-7(8)9-5-6-13-11(9)10/h1-6H

InChI Key

FFQQXIVOSCLQKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)SC=C3

Origin of Product

United States

Synthetic Methodologies for 8h Indeno 2,1 B Thiophen 8 One and Its Derivatives

Direct Synthesis of the Core 8H-Indeno[2,1-b]thiophen-8-one Scaffold

The direct synthesis of the fundamental this compound structure is approached through several multi-step methodologies. These methods often involve the construction of the thiophene (B33073) ring onto a pre-existing indanone framework or the simultaneous formation of both the thiophene and cyclopentanone (B42830) rings.

Multi-step Synthetic Approaches

Multi-step syntheses provide the flexibility to introduce a variety of substituents onto the core scaffold, allowing for the fine-tuning of the molecule's electronic and physical properties.

Preparation via Phenylglyoxal (B86788) and Diethylthiodiglycolate (Hinsberg-Stobbe Type Condensation)

The Hinsberg synthesis of thiophenes is a classic method that involves the condensation of an α-dicarbonyl compound with diethyl thiodiglycolate in the presence of a strong base. This reaction can be considered a variation of the Stobbe condensation. In the context of this compound, a plausible, though not widely documented, pathway would involve the reaction of a suitably substituted phenylglyoxal derivative with diethyl thiodiglycolate.

The general mechanism proceeds through the formation of a monoester, followed by an intramolecular cyclization and subsequent dehydration to form the thiophene ring. The final step would involve an intramolecular Friedel-Crafts acylation to form the five-membered cyclopentanone ring, thus completing the this compound scaffold. While this method is theoretically sound for constructing substituted thiophenes, specific examples detailing the synthesis of the unsubstituted this compound core via this route are not prevalent in the literature.

Formation from 1,3-Indanedione Derivatives and Sulfur

A more common and versatile approach to the this compound core involves the reaction of 1,3-indanedione derivatives with elemental sulfur. This method often utilizes the Gewald reaction, a multicomponent reaction that is highly effective for the synthesis of 2-aminothiophenes.

In a typical procedure, a 1,3-indanedione derivative, an active methylene (B1212753) nitrile (such as malononitrile), and elemental sulfur are reacted in the presence of a basic catalyst like morpholine (B109124) or triethylamine. The reaction proceeds through an initial Knoevenagel condensation between the 1,3-indanedione and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring fused to the indane system. This method is particularly useful for producing derivatives with an amino group at the 2-position and a cyano group at the 3-position of the thiophene ring.

For instance, the reaction of 1,3-indanedione with malononitrile (B47326) and sulfur in the presence of a catalytic amount of morpholine yields 2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile. google.comumn.edu This derivative serves as a versatile intermediate for further synthetic transformations. google.comumn.edu

Starting Material (1,3-Indanedione Derivative)ReagentsProductYield (%)
1,3-IndanedioneMalononitrile, Sulfur, Morpholine2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileNot Specified google.com
2-Cyano-1,3-indandioneSulfur, Morpholine2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileNot Specified google.com
Palladium-Catalyzed Synthesis from Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While a direct, one-pot palladium-catalyzed synthesis of the this compound scaffold from simple precursors is not extensively reported, palladium catalysis plays a crucial role in the synthesis of key intermediates. For example, palladium-catalyzed reactions such as the Suzuki or Stille coupling can be employed to construct substituted thiophene or indanone precursors, which can then be subjected to cyclization reactions to form the final indenothiophenone ring system.

The challenge in a direct palladium-catalyzed approach lies in orchestrating a sequence of bond formations to construct the fused tricyclic system in a single operation. Such a transformation would likely involve a cascade of reactions, such as an initial cross-coupling followed by an intramolecular C-H activation or cyclization. While conceptually appealing, the development of such a specific and efficient catalytic system for this compound remains an area for future research.

Iron-Promoted Domino Annulation Strategies (for Indeno[1,2-b]thiophenes)

It is important to distinguish the this compound scaffold from its isomer, 4H-indeno[1,2-b]thiophen-4-one. Iron-promoted domino annulation strategies have been successfully developed for the synthesis of the indeno[1,2-b]thiophene ring system. This method typically involves the reaction of α-enolic dithioesters with ninhydrin (B49086) in the presence of an iron catalyst, such as iron(III) chloride.

This reaction proceeds through a domino sequence of nucleophilic substitution and cyclization, leading to the formation of the C-C and C-S bonds of the thiophene ring in a single operation. While this is an efficient method for the synthesis of indeno[1,2-b]thiophenes, it does not yield the this compound scaffold. The regioselectivity of the annulation is dictated by the starting materials and the reaction mechanism, leading specifically to the [1,2-b] fusion.

Cycloaromatization of Non-Conjugated Thienyl Tetraynes (for Indenothiophenone Derivatives)

A unique approach to the synthesis of indenothiophenone derivatives involves the thermal cycloaromatization of non-conjugated thienyl tetraynes. This method, reported by Kawano et al., provides a pathway to complex polycyclic aromatic systems.

In this strategy, a precursor molecule containing a thiophene ring and a tetrayne moiety is synthesized. Upon heating, this precursor undergoes a cascade of intramolecular cyclizations, ultimately leading to the formation of the indenothiophenone core. The reaction conditions typically involve high temperatures in a suitable solvent. This method allows for the creation of highly conjugated systems and offers a different retrosynthetic approach to the target molecule.

Thienyl Tetrayne PrecursorReaction ConditionsProductYield (%)
1-(5-Ethyl-2-thienyl)-10-phenyl-1,3,5,7,9-decapentayne1,4-Cyclohexadiene, Chlorobenzene, 120 °C2-Ethyl-4-phenyl-8H-indeno[2,1-b]thiophen-8-one15 jst.go.jp
1,10-Bis(5-ethyl-2-thienyl)-1,3,5,7,9-decapentayne1,4-Cyclohexadiene, Chlorobenzene, 120 °C2,6-Diethyl-4-(5-ethyl-2-thienyl)-8H-indeno[2,1-b]thiophen-8-one12 jst.go.jp
Routes from Dithiolium Cations

While direct synthetic routes to this compound from dithiolium cations are not extensively documented in readily available literature, the conceptual framework of utilizing sulfur-containing heterocycles as precursors for thiophene ring formation is a well-established strategy in organic synthesis. Thiophene synthesis often involves the reaction of 1,4-dicarbonyl compounds or their equivalents with a sulfur source. In a related approach, the Gewald reaction, which utilizes elemental sulfur for the construction of the thiophene ring, is a prominent method for synthesizing substituted thiophenes. impactfactor.orgtechscience.com This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. This methodology has been successfully applied to the synthesis of various thiophene derivatives and could be envisioned as a potential pathway to indenothiophene systems from appropriate indanone precursors. impactfactor.orgtechscience.com

Derivatization from 2-Bromo-8H-indeno[2,1-b]thiophen-8-one

The presence of a bromine atom at the 2-position of the this compound scaffold provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide. libretexts.org The 2-bromoindenothiophenone can be reacted with a wide range of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new substituents at the 2-position. libretexts.orgrsc.org The reactivity of the halide in Suzuki-Miyaura coupling generally follows the trend I > OTf > Br >> Cl. wikipedia.org The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and functional group tolerance. libretexts.orgrsc.orgnih.govrsc.orgacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgyoutube.com Thus, 2-bromo-8H-indeno[2,1-b]thiophen-8-one can be coupled with various primary or secondary amines to introduce amino functionalities at the 2-position. wikipedia.orglibretexts.orgyoutube.comresearchgate.net The development of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under milder conditions. youtube.com

Synthesis of Substituted this compound Derivatives

Further diversification of the this compound scaffold can be achieved through reactions involving the carbonyl group at the 8-position and other functional group interconversions.

Condensation Reactions

The ketone functionality at the 8-position is a key site for condensation reactions, allowing for the introduction of new carbon-carbon double bonds and the construction of spirocyclic systems.

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. purechemistry.orgnih.govbanglajol.infoscielo.brsciforum.net This reaction is a valuable tool for the functionalization of this compound at the 8-position.

The reaction of this compound with active methylene compounds such as malononitrile or ethyl cyanoacetate, in the presence of a base like piperidine (B6355638) or urea, would be expected to yield the corresponding 8-ylidene derivatives. banglajol.infoekb.eg These products, featuring an exocyclic double bond, can serve as versatile intermediates for further synthetic transformations.

Reactant 1Reactant 2Product
This compoundMalononitrile2-(8H-Indeno[2,1-b]thiophen-8-ylidene)malononitrile
This compoundEthyl cyanoacetateEthyl 2-cyano-2-(8H-indeno[2,1-b]thiophen-8-ylidene)acetate

The Bucherer-Bergs reaction provides a direct route to the synthesis of 5,5-disubstituted hydantoins (imidazolidine-2,4-diones) from ketones or aldehydes. mdpi.comorganic-chemistry.orgmdpi.com This multicomponent reaction involves the treatment of a carbonyl compound with an alkali metal cyanide (e.g., potassium cyanide) and ammonium (B1175870) carbonate. mdpi.comorganic-chemistry.org

Applying this reaction to this compound would lead to the formation of a spiro-imidazolidinedione, where the C8 of the indenothiophene core becomes the spiro-carbon of the hydantoin (B18101) ring. mdpi.comnih.gov The reaction proceeds through the initial formation of an aminonitrile, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to yield the hydantoin ring. organic-chemistry.orgmdpi.com The synthesis of spirohydantoins from various cyclic ketones, including indenones, has been reported, suggesting the feasibility of this transformation for this compound. mdpi.comorganic-chemistry.org

ReactantReagentsProduct
This compoundKCN, (NH₄)₂CO₃Spiro[8H-indeno[2,1-b]thiophene-8,4'-imidazolidine]-2',5'-dione

Functional Group Interconversions

The functional groups present in the this compound system can be interconverted to introduce new functionalities and modulate the properties of the molecule.

A primary transformation of the ketone at the 8-position is its reduction to a secondary alcohol. This can be achieved using various reducing agents. libretexts.orgwikipedia.org Common reagents for the reduction of ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and safer handling. libretexts.org The resulting 8-hydroxy-8H-indeno[2,1-b]thiophene can then serve as a precursor for further derivatization, such as ether or ester formation.

Furthermore, the carbonyl group can undergo nucleophilic addition reactions with organometallic reagents like Grignard reagents or organolithium compounds. masterorganicchemistry.comyoutube.com This would result in the formation of tertiary alcohols at the 8-position, allowing for the introduction of a wide range of alkyl or aryl substituents.

Complete deoxygenation of the carbonyl group to a methylene group (CH₂) can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction, although the conditions for these reactions can be harsh and may not be compatible with all functional groups. youtube.commasterorganicchemistry.com

Halogenation of Indenothiophene Analogues

Halogenation is a key method for introducing a reactive handle onto aromatic systems, which can then be used in subsequent cross-coupling reactions or other transformations. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic and heterocyclic compounds, as well as for allylic and benzylic brominations. masterorganicchemistry.com It serves as a convenient and safer alternative to liquid bromine, providing a low, constant concentration of Br₂ throughout the reaction, which can lead to higher selectivity. masterorganicchemistry.com

The reaction typically proceeds via an electrophilic aromatic substitution mechanism for activated aromatic rings. For thiophene and its fused analogues like benzo[b]thiophene, which are electron-rich, bromination occurs readily. The regioselectivity is governed by the electronic properties of the substrate. For instance, the bromination of 2-methylbenzo[b]thiophene (B72938) with NBS in acetonitrile (B52724) at room temperature selectively yields 3-bromo-2-methylbenzo[b]thiophene (B82513) in high yield. tcichemicals.com This indicates a preference for substitution at the 3-position of the thiophene ring in this system.

While a specific example for the bromination of this compound is not detailed, the principles of electrophilic aromatic substitution on thiophene rings suggest that halogenation would be a viable method for functionalization. The reaction conditions would likely involve treating the indenothiophene substrate with a halogen source like NBS or N-chlorosuccinimide (NCS) in a suitable solvent.

Substrate AnalogueReagentProductYieldReference
2-Methylbenzo[b]thiopheneN-Bromosuccinimide (NBS)3-Bromo-2-methylbenzo[b]thiophene99% tcichemicals.com
Reduction of Aromatic Nitro Groups to Amines

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary aromatic amines. These amines are versatile intermediates that can be further functionalized, for instance, through diazotization or acylation. A variety of reducing agents can accomplish this transformation, with tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid being a classic and effective method. researchgate.net This method is particularly useful because it is compatible with many other functional groups.

The general reaction involves the transfer of electrons from the metal salt to the nitro group, which, in the presence of protons from the acid, is converted to an amino group. Other reagents for this conversion include catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) and other metals in acidic media, such as iron or zinc. masterorganicchemistry.com

In the synthesis of complex heterocyclic systems, the reduction of a nitro group can be a key step. For example, in related thiophene derivatives, nitro groups are successfully reduced to amines, which then serve as precursors for further cyclization or substitution reactions. The choice of reducing agent can be critical to avoid side reactions and ensure compatibility with other functionalities present in the molecule.

Reaction TypeReagentTransformationKey FeaturesReference
Reduction of Aromatic Nitro GroupTin(II) chloride (SnCl₂) / HClAr-NO₂ → Ar-NH₂Commonly used, tolerates various functional groups. researchgate.net
Catalytic HydrogenationH₂ / Pd, Pt, or Ni catalystAr-NO₂ → Ar-NH₂Clean reaction, often high yielding. masterorganicchemistry.com
Replacement of Diazonium Groups

The replacement of a diazonium group, formed from a primary aromatic amine, is a powerful synthetic tool for introducing a wide variety of substituents onto an aromatic ring. The process begins with diazotization, the reaction of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas). organic-chemistry.org

The subsequent replacement of the diazonium group can be achieved through several named reactions, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with the corresponding halide or cyanide. wikipedia.org This method is particularly valuable for synthesizing aryl halides and nitriles, which might be difficult to prepare by direct electrophilic aromatic substitution.

For the synthesis of this compound derivatives, a precursor such as 2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile could be subjected to diazotization. researchgate.net The resulting diazonium salt could then be treated with the appropriate copper(I) salt to introduce a chloro, bromo, or cyano group at the 2-position. Studies on analogous 2-amino-3-carbonitrile heterocyclic systems have shown that the Sandmeyer reaction is an effective method for producing the corresponding 2-chloro derivatives. researchgate.net

ReactionReagentsTransformationProduct TypeReference
Sandmeyer (Chlorination)1. NaNO₂, HCl (0-5 °C) 2. CuClAr-NH₂ → Ar-ClAryl Chloride wikipedia.org
Sandmeyer (Bromination)1. NaNO₂, HBr (0-5 °C) 2. CuBrAr-NH₂ → Ar-BrAryl Bromide wikipedia.org
Sandmeyer (Cyanation)1. NaNO₂, H⁺ (0-5 °C) 2. CuCNAr-NH₂ → Ar-CNAryl Nitrile wikipedia.org
Amide Formation

Amide bond formation is one of the most important reactions in organic chemistry. Typically, this involves the coupling of a carboxylic acid with an amine. The carboxylic acid usually requires activation to become more electrophilic, which can be achieved by converting it into an acid chloride, an activated ester, or by using a coupling reagent.

Alternatively, amides can be formed by the acylation of an amine. If a derivative of this compound bearing an amino group is available, it can be reacted with an acid chloride or anhydride (B1165640) to form the corresponding amide. For example, in the synthesis of related benzamide (B126) derivatives based on a tetrahydrobenzo[b]thiophene-3-carbonitrile core, amide bonds were successfully formed, highlighting the applicability of this reaction to thiophene-based systems. nih.gov The reaction conditions for such a transformation would typically involve the amine, the acylating agent (e.g., benzoyl chloride), and a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct.

Amine Component (Analogue)Acylating AgentGeneral ConditionsProductReference
Tetrahydrobenzo[b]thiophene amine derivativeBenzoyl chloride derivativesBase (e.g., triethylamine), Solvent (e.g., DCM)Benzamide derivative nih.gov
Hydrolysis Reactions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the context of modifying this compound derivatives, the hydrolysis of a nitrile (-CN) or an ester (-COOR) group to a carboxylic acid (-COOH) is a particularly useful transformation. Carboxylic acids are valuable synthetic intermediates that can undergo further reactions, such as conversion to amides or esters.

The hydrolysis of nitriles can be catalyzed by either acid or base. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, also forming an amide intermediate that is subsequently hydrolyzed to a carboxylate salt, which is protonated upon acidic workup to give the carboxylic acid.

A derivative such as 2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile could potentially be hydrolyzed under acidic or basic conditions to yield the corresponding 3-carboxylic acid derivative. researchgate.net This transformation would provide a key intermediate for the synthesis of other derivatives, such as amides, via coupling reactions.

Functional GroupConditionsIntermediateFinal Product
Nitrile (-CN)Aqueous Acid (e.g., H₂SO₄), HeatAmide (-CONH₂)Carboxylic Acid (-COOH)
Nitrile (-CN)Aqueous Base (e.g., NaOH), Heat, then Acid WorkupAmide (-CONH₂)Carboxylic Acid (-COOH)

Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions offer a powerful means to construct complex molecular architectures, including fused-ring systems, from simpler precursors.

Stille Coupling in the Synthesis of Fused-Ring Systems

The Stille coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. wikipedia.orguwindsor.ca

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. First, the Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X). Next, in the transmetalation step, the R² group from the organostannane (R²-SnR₃) is transferred to the palladium center, displacing the halide. Finally, the two organic groups (R¹ and R²) are coupled in the reductive elimination step, which forms the new C-C bond and regenerates the Pd(0) catalyst. wikipedia.org

In the synthesis of fused-ring systems like this compound, the Stille coupling can be envisioned as a powerful strategy. For instance, a halogenated indenone derivative could be coupled with a stannylated thiophene, or a halogenated thiophene could be coupled with a stannylated indene (B144670) derivative to construct the core indenothiophene skeleton. The reaction's tolerance for various functional groups makes it particularly suitable for the synthesis of complex and highly functionalized target molecules. uwindsor.ca

Key StepDescription
Oxidative AdditionPd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex.
TransmetalationThe organic group from the organostannane (R'-SnBu₃) is transferred to the Pd(II) complex.
Reductive EliminationThe two organic groups (R-R') are coupled, forming the product and regenerating the Pd(0) catalyst.
Homo- and Cross-Coupling Reactions of Functionalized Thiophenes

The construction of the this compound skeleton can be efficiently achieved through intramolecular cross-coupling reactions. This strategy involves a suitably functionalized thiophene precursor that already contains the components of the indene ring, which are then cyclized using a metal catalyst, typically palladium. These reactions are powerful tools for forming C-C bonds and creating complex polycyclic aromatic systems.

A key approach analogous to the formation of the indenothiophene core is the palladium-catalyzed intramolecular oxidative C–H functionalization and arylthiolation. researchgate.net This method can be applied to synthesize substituted benzo[b]thiophenes and other hetero-fused analogues. researchgate.net The process typically starts with an enethiolate salt, which is subjected to a palladium catalyst like palladium(II) acetate (B1210297) in the presence of an oxidant such as cupric acetate. researchgate.net This triggers an intramolecular cyclization where a new C-S bond is formed, leading to the fused ring system. researchgate.net

By analogy, a precursor such as a 2-(2-halobenzoyl)thiophene could undergo an intramolecular palladium-catalyzed C-C bond formation (a variation of the Suzuki or Heck reaction) to yield the this compound core. The general mechanism for these intramolecular cyclizations involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by intramolecular insertion and reductive elimination to furnish the final product.

The versatility of this method allows for the synthesis of a diverse range of derivatives, as various substituents can be incorporated into the starting materials.

Table 1: Examples of Analogous Intramolecular Coupling Reactions for Fused Thiophene Systems

Precursor Type Catalyst System Resulting Core Structure Reference
α-Aryl-β-mercaptoacrylate Pd(OAc)₂ / Cu(OAc)₂ Benzo[b]thiophene researchgate.net
Aryl alkynoic acid with tethered enone PdCl₂ Indeno[1,2-b]furan-2-one rsc.org

Stereoselective Synthetic Approaches

Stereoselective synthesis is crucial for producing enantiomerically pure derivatives of this compound, which is particularly important for applications in materials science and medicinal chemistry. Chiral derivatives can be synthesized by introducing stereogenic centers, typically on the indene portion of the molecule, or by creating atropisomers. Key strategies include catalytic asymmetric synthesis and kinetic resolution.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading directly to an enantiomerically enriched product from a prochiral substrate. For instance, the asymmetric cyclization of 2-alkenylbenzaldimines, catalyzed by a BINOL-derived chiral Brønsted acid, produces 1-aminoindene derivatives with high enantioselectivity. rsc.org A similar strategy could be envisioned for derivatives of this compound, where a chiral catalyst directs the formation of a specific enantiomer during the ring-closing step.

Kinetic Resolution: This method is employed to separate a racemic mixture of a chiral compound. It involves reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. A notable example is the palladium-catalyzed kinetic resolution of 8H-indeno[1,2-c]thiophen-8-ols, a constitutional isomer of the reduced form of the target molecule. acs.org This process yields both the optically active thiophene-phenyl atropisomers and the unreacted stereogenic 8H-indeno[1,2-c]thiophen-8-ol with high enantiomeric excesses. acs.org This demonstrates the feasibility of applying stereoselective palladium catalysis to the indenothiophene framework.

Table 2: Examples of Stereoselective Syntheses for Indene and Indenothiophene Systems

Method Substrate Catalyst/Reagent Outcome Reference
Catalytic Asymmetric Cyclization 2-Alkenylbenzaldimine Chiral N-triflyl phosphoramide Enantiopure 1-aminoindenes rsc.org
Kinetic Resolution / Ring-Opening Racemic 8H-indeno[1,2-c]thiophen-8-ols Palladium catalyst with chiral ligand Optically active thiophenyl atropisomers and resolved indenothiophenols acs.org

These advanced synthetic methodologies provide a robust platform for the targeted synthesis of this compound and its chiral and achiral derivatives, enabling further exploration of their chemical and physical properties.

Chemical Reactivity and Transformation of 8h Indeno 2,1 B Thiophen 8 One Scaffolds

Derivatization at Core Positions

Functionalization of the 8H-indeno[2,1-b]thiophen-8-one core can be selectively targeted at the thiophene (B33073) moiety, the ketone group, or through the creation of novel spirocyclic systems.

The thiophene ring within the indenothiophene system is susceptible to electrophilic aromatic substitution reactions. wikipedia.org Compared to benzene (B151609), five-membered heterocycles like thiophene are generally more reactive towards electrophiles due to the ability of the heteroatom to stabilize the cationic intermediate. wikipedia.org Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.com

Nitration: The introduction of a nitro group onto the thiophene ring has been reported. For instance, 2-nitro-8H-indeno[2,1-b]thiophen-8-one can be synthesized, demonstrating that electrophilic nitration can occur on this scaffold. molbase.com This reaction typically involves the use of nitric acid in the presence of a strong acid catalyst like sulfuric acid, which generates the reactive nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comlibretexts.org

Halogenation: Aromatic halogenation with bromine, chlorine, or iodine can introduce halogen atoms onto the thiophene ring, typically catalyzed by a corresponding iron or aluminum trihalide. wikipedia.org While specific examples on the this compound are not detailed in the provided sources, the general reactivity of thiophenes suggests this is a feasible transformation. pearson.com Substitution generally occurs preferentially at the 2-position of the thiophene ring. pearson.com

Sulfonation: Aromatic sulfonation using fuming sulfuric acid can introduce a sulfonic acid group. masterorganicchemistry.com The active electrophile is typically HSO₃⁺. masterorganicchemistry.com This reaction is also a plausible functionalization for the thiophene moiety of the indenothiophene core.

Reaction Reagents Electrophile Product Example
NitrationHNO₃, H₂SO₄NO₂⁺2-nitro-8H-indeno[2,1-b]thiophen-8-one molbase.com
HalogenationX₂ (Cl₂, Br₂), FeX₃X⁺2-halo-8H-indeno[2,1-b]thiophen-8-one (Predicted)
SulfonationSO₃, H₂SO₄HSO₃⁺8-oxo-8H-indeno[2,1-b]thiophene-2-sulfonic acid (Predicted)

The carbonyl group at the 8-position is a key site for a variety of chemical modifications, including reduction and addition reactions.

Reduction: The ketone can be reduced to a methylene (B1212753) group (CH₂). A notable example is the Wolff-Kishner reduction of 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid, which yields 8H-indeno[2,1-b]thiophene-2-carboxylic acid. researchgate.net This reaction effectively removes the carbonyl oxygen.

Nucleophilic Addition: The ketone is susceptible to attack by nucleophiles, such as Grignard reagents (RMgX). masterorganicchemistry.commasterorganicchemistry.com Grignard reagents are strong nucleophiles that add to ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This reaction allows for the introduction of a wide variety of alkyl or aryl groups at the 8-position, transforming the ketone into a tertiary alcohol. masterorganicchemistry.com For example, the reaction of this compound with phenylmagnesium bromide would be expected to yield 8-phenyl-8H-indeno[2,1-b]thiophen-8-ol.

Reaction Type Reagents Functional Group Transformation
Reductione.g., Wolff-Kishner (H₂NNH₂, KOH)Ketone (C=O) to Methylene (CH₂) researchgate.net
Grignard AdditionRMgX, followed by H₃O⁺Ketone (C=O) to Tertiary Alcohol (C(OH)R) masterorganicchemistry.commasterorganicchemistry.com

The ketone functionality of the indenothiophene scaffold serves as an anchor for the construction of spiro compounds. wikipedia.org A spiro compound consists of at least two molecular rings sharing a single common atom. wikipedia.org The synthesis of spiro-heterocyclic frameworks is of significant interest in drug discovery due to their rigid and three-dimensional structures. rsc.orgnih.gov

One-pot, multi-component reactions are often employed to create complex spiro architectures. rsc.orgresearchgate.net For instance, spiro[diindeno[1,2-b:2′,1′‐e]pyridine‐11,3′‐indoline]‐trione derivatives have been synthesized through a cyclo-condensation reaction involving isatins, 1,3-indandione, and ammonium (B1175870) acetate (B1210297). researchgate.net This demonstrates that the indenone moiety is a viable precursor for spirocycle formation. Similarly, spirocyclic diindenothiophenes have been prepared by the cyclization of tosylhydrazones, which are readily available from ketones. researchgate.net These strategies highlight the potential for converting the ketone of this compound into a spiro-center, thereby connecting the indenothiophene core to another ring system at the C8-position. researchgate.netnih.gov

Spirocyclic System Synthetic Strategy Precursor Component
Spiro Thiochromene–OxindolesOne-pot, three-component Knoevenagel–Thia-Michael cascade nih.govIsatins, 1,3-dicarbonyls, 2-naphthalene thiol nih.gov
Spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trionesPseudo four-component cyclo-condensation researchgate.netIsatins, 1,3-indandione, ammonium acetate researchgate.net
Spirocyclic DiindenothiophenesCyclization of tosylhydrazones researchgate.netKetones, 3,4-dibromo-2,5-bis(2-bromphenyl)thiophene researchgate.net

Ring Transformations and Rearrangements

Beyond simple functionalization, the indenothiophene skeleton can participate in more complex reactions that alter the ring structure itself, such as intramolecular cycloadditions and ring expansions.

Intramolecular cycloaddition reactions, where the reacting diene and dienophile are part of the same molecule, are powerful tools for constructing complex polycyclic systems. wikipedia.org In the context of indenothiophenes, such reactions can be employed to build the fused ring system. For example, the synthesis of indenothiophenone derivatives has been achieved through the cycloaromatization of non-conjugated thienyl tetraynes. acs.org

Furthermore, the thiophene ring itself can act as a dipolarophile in intramolecular nitrile imine cycloadditions, leading to the formation of tricyclic pyrazoline derivatives fused to the thiophene. rsc.org While these examples often build the indenothiophene core rather than starting with it, they illustrate the inherent reactivity of the thiophene and associated functionalities to participate in ring-forming cycloaddition cascades. rsc.orgnih.govrsc.org

Cycloaddition Type Reacting Moieties Resulting Structure
Diels-AlderDiene and Dienophile within the same molecule wikipedia.orgFused or bridged polycyclic systems wikipedia.org
Nitrile Imine CycloadditionNitrile imine and thiophene ring rsc.orgThiophene-fused pyrazoline derivatives rsc.org
CycloaromatizationNon-conjugated thienyl tetraynes acs.orgIndenothiophenone derivatives acs.org

Ring expansion reactions provide a synthetic route to larger, often more complex, heterocyclic systems from smaller ring precursors. youtube.comyoutube.com In the realm of fused thiophenes, a method has been developed for the synthesis of substituted indeno[1,2-b]thiophenes with a subsequent ring expansion to form substituted thieno[3,2-c]quinolines. researchgate.net This transformation demonstrates that the five-membered thiophene ring, when fused to the indene (B144670) system, can be expanded into a six-membered pyridine (B92270) ring.

More generally, dearomative ring expansion of thiophenes has been reported through the insertion of bicyclo[1.1.0]butanes, leading to eight-membered bicyclic rings. nih.gov Although these examples may not start with the exact this compound scaffold, they establish the principle that the fused thiophene ring system is not inert and can undergo skeletal rearrangements to produce larger, more complex heterocyclic structures. nih.govrsc.org

Starting Scaffold Reaction Type Resulting Scaffold
Substituted Indeno[1,2-b]thiopheneRing Expansion researchgate.netSubstituted Thieno[3,2-c]quinoline researchgate.net
ThiophenesDearomative Ring Enlargement via Bicyclobutane Insertion nih.govEight-membered Bicyclic Rings nih.gov
N-BenzylbenzamidesPhotochemical Ring Expansion nih.govCycloheptatrienes nih.gov

Palladium-Catalyzed Ring-Opening and C–C Bond Cleavage Reactions (for 8H-Indeno[1,2-c]thiophen-8-ols)

While not the primary focus, the isomeric scaffold, 8H-Indeno[1,2-c]thiophen-8-ol, undergoes significant palladium-catalyzed transformations. Research has demonstrated a kinetic resolution and ring-opening reaction of these compounds. This process is characterized by its high regioselectivity, yielding both optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols. acs.org The reaction proceeds via a C–C bond cleavage, resulting in products with high enantiomeric excesses. acs.org This method highlights a sophisticated application of palladium catalysis in creating chiral molecules from indenothiophene derivatives. acs.org

Formation of Fused Heterocyclic Systems from this compound Derivatives

The derivative 2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile serves as a crucial starting material for the synthesis of various fused heterocyclic systems. Through reactions with a range of reagents, this compound can be transformed into thienopyrazoles, thienopyrimidines, thienopyridines, and thiazolylidines. researchgate.net

Thienopyrazole Synthesis

The synthesis of thienopyrazole systems from this compound derivatives has been successfully achieved. Starting from 2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile, reaction with appropriate reagents leads to the formation of the fused thienopyrazole ring system. researchgate.net This transformation provides a direct route to complex heterocyclic structures incorporating the indeno[2,1-b]thiophene core.

Table 1: Synthesis of Thienopyrazole Derivative

Starting MaterialReagentProductReference
2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileHydrazine hydrate3-Amino-1H-indeno[1',2':4,5]thieno[2,3-c]pyrazol-4(5H)-one researchgate.net

Thienopyrimidine Synthesis

The indenothiophene scaffold is also a precursor for thienopyrimidine synthesis. The reaction of 2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile with various reagents can yield multiple thienopyrimidine derivatives. researchgate.net For instance, cyclization of 2-Aminoindeno[2,1-b]thiophene-3-carboxylic acid amide with butyraldehyde (B50154) and benzoyl chloride results in the formation of 2-propyl-3,9-dihydroindeno[1',2':4,5]thieno[2,3-d]pyrimidin-4-one. researchgate.net These reactions demonstrate the utility of the aminothiophene moiety in constructing the pyrimidine (B1678525) ring.

Table 2: Selected Thienopyrimidine Syntheses

Starting MaterialReagentsProductReference
2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileFormamideIndeno[1',2':4,5]thieno[2,3-d]pyrimidin-4-amine researchgate.net
2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileAcetic Anhydride (B1165640)2-Methylindeno[1',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-one researchgate.net
2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileBenzoyl Chloride2-Phenylindeno[1',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-one researchgate.net
2-Aminoindeno[2,1-b]thiophene-3-carboxylic acid amideButyraldehyde, Benzoyl chloride2-Propyl-3,9-dihydroindeno[1',2':4,5]thieno[2,3-d]pyrimidin-4-one researchgate.net

Thienopyridine Synthesis

The construction of thienopyridine systems from this compound derivatives further illustrates the versatility of this scaffold. The reaction of 2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile with different reagents can produce various fused pyridine rings. researchgate.net These syntheses often involve condensation reactions that build the pyridine ring onto the existing thiophene structure.

Table 3: Synthesis of Thienopyridine Derivatives

Starting MaterialReagentsProductReference
2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileMalononitrile (B47326), Piperidine (B6355638)4-Amino-5-cyano-indeno[1',2':4,5]thieno[2,3-b]pyridin-3(2H)-one researchgate.net
2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileEthyl cyanoacetate, Piperidine4-Amino-5-ethoxycarbonyl-indeno[1',2':4,5]thieno[2,3-b]pyridin-3(2H)-one researchgate.net

Thiazolylidine Formation

Thiazolylidine derivatives can also be synthesized from the 2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile precursor. researchgate.net These reactions typically involve the formation of a thiazole-containing ring system fused or linked to the indenothiophene core. For example, specific reactions lead to the formation of 2-((3,4-diphenylthiazol-2(3H)-ylidene)amino)-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile and 8-oxo-2-((4-oxo-3-phenylthiazolidin-2-ylidene)amino)-8H-indeno[2,1-b]thiophene-3-carbonitrile. researchgate.net

Table 4: Formation of Thiazolylidine Derivatives

Starting MaterialReagent/Reaction ConditionProductReference
2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileReaction leading to thiazolylidine2-((3,4-Diphenylthiazol-2(3H)-ylidene) amino)-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile researchgate.net
2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileReaction leading to thiazolylidine8-Oxo-2-((4-oxo-3-phenylthiazolidin-2-ylidene) amino)-8H-indeno[2,1-b]thiophene-3-carbonitrile researchgate.net

Photochemical Reactivity Studies (for Thiophene Analogs)

The photochemical behavior of thiophene, the core heterocycle in the indenothiophene structure, has been extensively studied. researchgate.net Thiophene and its derivatives are known to undergo a variety of photochemical reactions, including isomerization, dimerization, cycloaddition, arylation, and cyclization. researchgate.net Photoisomerization is a particularly well-studied reaction for five-membered heterocyclic compounds. researchgate.net These studies provide insight into the potential photochemical reactivity of more complex thiophene-containing molecules like this compound, suggesting that they could be susceptible to light-induced transformations, potentially leading to novel molecular structures and reaction pathways. researchgate.net

Spectroscopic and Structural Characterization Techniques for 8h Indeno 2,1 B Thiophen 8 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the chemical environment and coupling interactions of protons. For 8H-Indeno[2,1-b]thiophen-8-one, the aromatic region of the spectrum is of primary interest. The protons on the fused ring system are expected to appear as complex multiplets due to spin-spin coupling between adjacent protons.

The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the electronic properties of the thiophene (B33073) ring. Protons on the benzene (B151609) ring portion are anticipated to resonate in the typical aromatic region of δ 7.0–8.5 ppm. The protons on the thiophene ring will also appear in the aromatic region, with their exact shifts influenced by the fusion pattern and the adjacent carbonyl group. For instance, in related thiophene-based conjugated polymers, the protons on the thiophene ring appear in distinct regions that can be resolved with 2D NMR techniques. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical values for analogous structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Thiophene Ring Protons 7.0 - 8.0 Doublet, Multiplet

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, and the quaternary carbons at the ring junctions.

The carbonyl carbon (C=O) is highly deshielded and will appear at a characteristic downfield shift, typically in the range of δ 180–200 ppm. libretexts.org The sp²-hybridized carbons of the aromatic and thiophene rings generally resonate between δ 120–150 ppm. libretexts.orgoregonstate.edu Quaternary carbons, which have no attached hydrogens, usually show weaker signals. oregonstate.edu The specific chemical shifts can be assigned definitively with the aid of two-dimensional NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical values for analogous structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone) 180 - 195
Aromatic/Thiophene C-H 120 - 140

When 1D NMR spectra exhibit overlapping signals, as is common with complex polycyclic systems, 2D NMR experiments are employed for complete structural assignment. huji.ac.il These techniques reveal correlations between nuclei, either through chemical bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the proton connectivity within the thiophene and benzene ring systems of the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. beilstein-journals.org It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations from aromatic protons to the carbonyl carbon would confirm the placement of the ketone group. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. longdom.org For a rigid polycyclic molecule like this compound, NOESY can confirm stereochemical details and assignments by showing through-space interactions between protons on different rings. longdom.orgnajah.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

For this compound, the most prominent and diagnostic peak in the IR spectrum would be the strong absorption corresponding to the carbonyl (C=O) group stretching vibration. Due to conjugation with the aromatic system, this peak is expected in the range of 1685–1710 cm⁻¹. vscht.cz Other characteristic absorptions include:

Aromatic C-H stretching: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3000–3100 cm⁻¹). vscht.cz

Aromatic C=C stretching: These ring stretching vibrations give rise to several bands of variable intensity in the 1400–1600 cm⁻¹ region. vscht.cz

C-S stretching: The vibration of the carbon-sulfur bond in the thiophene ring is expected to produce a weak absorption in the fingerprint region, typically between 600–850 cm⁻¹. iosrjournals.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Ketone C=O Stretch 1685 - 1710 Strong
Aromatic C=C Ring Stretch 1400 - 1600 Medium-Variable

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules, often causing them to fragment in a reproducible manner. wikipedia.orgyoutube.com This fragmentation pattern serves as a molecular fingerprint and aids in structural elucidation.

For this compound, the EI mass spectrum would be expected to show a prominent molecular ion peak (M⁺·), which corresponds to the exact molecular weight of the compound. A key fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da). This would result in a significant fragment ion peak at [M-28]⁺·. Further fragmentation would involve the breakdown of the stable polycyclic aromatic system.

Table 4: Predicted Major Ions in the EI Mass Spectrum of this compound

Ion Description Predicted m/z
[M]⁺· Molecular Ion 200
[M-CO]⁺· Loss of Carbon Monoxide 172

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique integral to the analysis of organic compounds like this compound. ekb.egnih.gov This method is particularly valuable for its ability to generate intact, gas-phase ions from a solution with minimal fragmentation. researchgate.net In a typical ESI-MS analysis, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. ekb.egchemrxiv.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions, which are then guided into the mass analyzer. researchgate.net

For this compound and its derivatives, ESI-MS is primarily used to determine the molecular weight with high accuracy. The technique typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present as trace contaminants. uvic.ca The observation of these species allows for the unambiguous confirmation of the compound's molecular formula. The choice of solvent and settings for the ion source, such as temperature and pressures, are critical parameters that can be optimized to maximize the signal of the desired molecular ion and minimize in-source fragmentation. nih.gov

Table 1: Expected ESI-MS Ions for this compound (C₁₁H₆OS)

Ion SpeciesDescriptionCalculated m/z
[M+H]⁺Protonated Molecule187.02
[M+Na]⁺Sodium Adduct209.00
[M+K]⁺Potassium Adduct224.98
[2M+H]⁺Protonated Dimer373.04

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful extension of mass spectrometry used for detailed structural elucidation. core.ac.uk In an MS/MS experiment, a specific ion of interest (a "precursor ion"), such as the [M+H]⁺ ion of this compound, is mass-selected in the first stage of the mass spectrometer. nih.gov This isolated precursor ion is then subjected to activation, typically through collision-induced dissociation (CID) with an inert gas like argon or nitrogen in a collision cell. nih.gov The activation causes the ion to fragment, and the resulting "product ions" are analyzed in the second stage of the mass spectrometer. core.ac.uk

The resulting MS/MS spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. researchgate.net By analyzing the mass-to-charge ratios of the product ions, researchers can deduce the connectivity of atoms and identify key functional groups and structural motifs within the parent molecule. For this compound, fragmentation would likely involve the loss of small neutral molecules such as carbon monoxide (CO) from the ketone group or cleavage of the thiophene or indenone ring systems. This detailed structural information is invaluable for confirming the identity of newly synthesized analogues and distinguishing between isomers. nih.gov

Ion Mobility Resonance Photoelectron Spectroscopy (IMRPD) and Electrospray Ionization Ion Mobility Spectrometry Mass Spectrometry (ESI-IMS-MS)

Electrospray Ionization Ion Mobility Spectrometry-Mass Spectrometry (ESI-IMS-MS) is a multidimensional analytical technique that provides information not only on the mass-to-charge ratio of an ion but also on its size and shape. nih.gov In this method, ions generated by ESI are introduced into an ion mobility cell filled with a buffer gas. Under the influence of a weak electric field, ions drift through the cell at a rate dependent on their size, shape, and charge. nih.gov Larger, more extended ions experience more collisions with the buffer gas and travel more slowly than compact, smaller ions of the same mass-to-charge ratio.

X-ray Diffraction (XRD) and Crystallography

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SCXRD) is considered the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule, thereby offering unequivocal proof of its chemical structure. mdpi.comscielo.br The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate a model of the electron density within the crystal, from which the positions of the individual atoms can be determined. scielo.br

For this compound and its analogues, SCXRD analysis would confirm the planarity of the fused ring system and provide exact measurements of the C-S, C=O, and C-C bond lengths and the angles within the five-membered thiophene ring and the indenone system. researchgate.net This data is crucial for validating computational models and understanding the electronic structure of the molecule. The successful application of SCXRD has been reported for a wide range of thiophene derivatives and other complex organic molecules, confirming their synthesized structures. nih.govresearcher.life

Analysis of Solid-State Packing

The data obtained from single-crystal X-ray diffraction extends beyond the structure of a single molecule to reveal how multiple molecules arrange themselves in the crystal lattice. mdpi.com This analysis of the solid-state packing is vital for understanding a compound's physical properties, such as melting point, solubility, and, for relevant materials, charge transport characteristics. rsc.org The packing arrangement is governed by a network of intermolecular interactions.

For this compound, analysis of the crystal packing would focus on identifying non-covalent interactions such as π-π stacking between the electron-rich aromatic systems, C-H···O hydrogen bonds involving the ketone group, and other van der Waals forces. Tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.govmdpi.com Understanding these interactions is key to crystal engineering, where the goal is to design molecules that self-assemble into specific, functional solid-state architectures. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. uobabylon.edu.iqresearchgate.net When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. uobabylon.edu.iq The wavelength of light absorbed is directly related to the energy gap between these orbitals. For organic molecules, the most common transitions involve π electrons in conjugated systems. docbrown.info

The this compound molecule possesses an extended conjugated π-electron system, which is expected to result in strong absorption in the UV-Vis region. The spectrum would likely display multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically high-intensity, arise from the promotion of electrons within the fused aromatic ring system. The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected to be of lower intensity and occur at a longer wavelength. uobabylon.edu.iq The position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity and the presence of substituents on the molecular framework. nih.gov

Table 2: Representative UV-Vis Absorption Data for Conjugated Thiophene Systems

Compound ClassTypical λmax Range (nm)Electronic Transition(s)
Simple Thiophenes230-270π → π
Fused Thiophene Systems280-450+π → π
Carbonyl-containing Aromatics270-350n → π*

Note: Specific λmax values for this compound would depend on the solvent and specific experimental conditions.

Computational and Theoretical Investigations of 8h Indeno 2,1 B Thiophen 8 One Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a compound like 8H-Indeno[2,1-b]thiophen-8-one, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. The application of various DFT functionals, such as B3LYP or M06-2X, would be essential in modeling the electronic structure of this compound. The choice of functional can significantly impact the calculated properties, and a comparative study would be beneficial. However, no published studies appear to have applied these methods to this specific molecule.

Basis Set Selection in DFT Calculations

The selection of a basis set, which is a set of mathematical functions used to represent the electronic wave function, is another critical aspect of DFT calculations. Common basis sets like Pople's 6-31G* or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) would be appropriate for a molecule of this size. The selection directly influences the accuracy of the computed molecular properties. Without specific research, the basis sets employed for this compound remain hypothetical.

Molecular Geometry and Electronic Structure Analysis

A detailed analysis of the molecular geometry and electronic structure would elucidate the fundamental characteristics of this compound.

Optimized Molecular Geometry and Bond Parameters

Computational methods, particularly DFT, are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process also yields precise bond lengths and angles. For this compound, this would involve determining the lengths of the carbon-carbon, carbon-sulfur, and carbon-oxygen bonds, as well as the various bond angles that define its fused-ring structure. This foundational data is currently unavailable in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are key indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. A visual representation of the HOMO and LUMO electron density distributions would highlight the most probable sites for electrophilic and nucleophilic attack. Regrettably, no such analysis has been published for this compound.

Charge Distribution and Electron Density Studies

Understanding the distribution of electrons within a molecule is essential for predicting its intermolecular interactions and chemical behavior. Studies on charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of this compound. This information is vital for understanding how the molecule might interact with other chemical species. As with the other computational aspects, specific studies on the charge and electron density of this compound have not been found.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values.

For a molecule like this compound, an MEP map would reveal distinct regions of charge. Typically, red or yellow areas indicate negative electrostatic potential, highlighting regions rich in electrons that are susceptible to electrophilic attack. These are often associated with heteroatoms possessing lone pairs, such as the oxygen of the carbonyl group and the sulfur atom in the thiophene (B33073) ring. Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. Such positive regions would be expected around the hydrogen atoms of the aromatic rings and particularly on the carbon atom of the carbonyl group.

This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents, substrates, or biological receptors. mdpi.com In studies of similar thiophene derivatives, MEP analysis has been effectively used to correlate molecular structure with physicochemical properties. mdpi.com The map provides a clear, visual guide to the molecule's reactive sites, which is fundamental in designing new synthetic pathways or developing molecules with specific interaction profiles.

Thermodynamic Function Calculations

The thermodynamic stability and properties of this compound can be rigorously evaluated using computational methods like Density Functional Theory (DFT) and ab initio calculations. doaj.orgresearchgate.net These calculations can determine key thermodynamic functions such as the standard molar enthalpy of formation (ΔH°f), standard molar entropy (S°), and Gibbs free energy of formation (ΔG°f). nist.gov

For instance, methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate these properties. researchgate.net The calculations provide data on the molecule's stability under standard conditions (298.15 K and 1 atm). By analyzing these values, researchers can predict the feasibility of synthetic routes and the relative stability of various derivatives. Computational studies on related β-alkylthiophenes have shown that such theoretical calculations can successfully predict experimental thermodynamic behaviors. doaj.org

The following table illustrates the type of data that can be generated through such computational studies, based on typical values for related aromatic heterocyclic compounds.

Thermodynamic FunctionCalculated Value (Typical)Units
Standard Molar Enthalpy of Formation (Gas)ValuekJ/mol
Standard Molar Entropy (Gas)ValueJ/(mol·K)
Standard Molar Gibbs Free Energy (Gas)ValuekJ/mol

Note: Specific values for this compound require dedicated computational studies and are not available in the cited literature.

These thermodynamic insights are essential for process optimization in chemical synthesis and for understanding the fundamental energetic landscape of the molecule.

Mechanistic Studies and Reaction Pathway Analysis

Computational chemistry plays a pivotal role in elucidating the complex mechanisms of organic reactions. For the synthesis of the indeno[2,1-b]thiophene core, theoretical modeling can map out potential energy surfaces, identify transition states, and calculate activation energies for different proposed pathways.

One suggested mechanism for the formation of a substituted indeno[2,1-b]thiophene derivative involves an initial Michael addition of an exocyclic amino group to an activated double bond. researchgate.net This step is followed by a subsequent cyclization and an aromatization step, which involves the elimination of small molecules like water or dimethylamine (B145610) to yield the final fused-ring system. researchgate.net Computational analysis of such a pathway would involve locating the transition state for the Michael addition and the cyclization step, providing insights into the reaction kinetics and the factors that control the reaction's efficiency. By modeling the energies of intermediates and transition states, researchers can validate or refute proposed mechanisms and understand the electronic and steric factors that govern the reaction's outcome.

Stereoselectivity (the preference for the formation of one stereoisomer over another) and stereospecificity (where the stereochemistry of the reactant dictates the stereochemistry of the product) are critical concepts in the synthesis of chiral molecules. While the parent this compound is achiral, reactions involving this scaffold can introduce chiral centers.

A prime example would be the reduction of the ketone at the 8-position to form a secondary alcohol, 8H-Indeno[2,1-b]thiophen-8-ol. This reaction creates a stereocenter at the C8 position. If a prochiral ketone is subjected to reduction using a chiral reducing agent or a biocatalyst, the reaction can proceed stereoselectively, yielding a preference for one enantiomer (R or S) over the other.

Theoretical models can be employed to predict and explain this stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, computational methods can determine which pathway is energetically favored. These calculations help in understanding the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate and the chiral reagent that dictate the stereochemical outcome of the reaction.

Supramolecular Interactions Modeling (e.g., π–π interactions)

The planar, aromatic nature of the this compound core makes it an ideal candidate for engaging in non-covalent supramolecular interactions, particularly π–π stacking. beilstein-journals.org These interactions are fundamental in molecular recognition, crystal engineering, and the self-assembly of functional materials.

Modeling studies, often using high-level quantum chemical methods like M06-2X or MP2, can quantify the strength of these interactions. beilstein-journals.orgscirp.org In π–π stacking, the electron-rich π-systems of two or more molecules align, often in a parallel-displaced or T-shaped geometry, resulting in an attractive force. For aromatic systems, these interaction energies are typically in the range of a few kcal/mol. beilstein-journals.org Computational studies on related aromatic acrylate (B77674) systems have calculated π–π stacking interaction energies to be between -6.5 and -7.2 kcal/mol, demonstrating the significance of this stabilizing force. beilstein-journals.org

These models can predict the preferred orientation of molecules in a crystal lattice or in solution, which is crucial for designing materials with specific electronic or optical properties. The ability of this compound to form such ordered assemblies through π–π stacking is a key area of interest for its application in organic electronics and materials science. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8H-Indeno[2,1-b]thiophen-8-one, and how are purity and structural integrity validated?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of thiophene-containing precursors. For example, MacDowell and Jeffries (1970) demonstrated metalation of indenothiophenes using n-butyllithium followed by carboxylation to introduce functional groups . Key validation steps include:

  • Spectroscopic Characterization : NMR (¹H/¹³C) to confirm ring fusion and substituent positions.

  • Chromatographic Purity : HPLC or GC-MS to assess purity (>95% recommended for experimental reproducibility) .

  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation.

    Synthetic RouteYield (%)Key ConditionsCharacterization Methods
    Cyclization of thiophene precursors65–78LiAlH4, THF, refluxNMR, IR, HPLC
    Metalation-carboxylation38–48n-BuLi, CO2, −78°CX-ray, GC-MS

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic vs. bridgehead protons), while ¹³C NMR confirms carbon skeleton integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion accuracy (<5 ppm error).
  • Polarimetry : For chiral derivatives, specific rotation ([α]D) quantifies enantiomeric excess .

Advanced Research Questions

Q. How does the fused thiophene-indene ring system influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient thiophene ring directs electrophilic substitution to the α-position. For example, Pd-catalyzed C–C cleavage reactions (Xi et al., 2022) show preferential functionalization at the bridgehead carbon due to steric and electronic effects . Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) .

Q. What strategies achieve atroposelective synthesis of this compound derivatives?

  • Methodological Answer : Kinetic resolution via chiral catalysts (e.g., Pd with BINAP ligands) enables enantioselective access. Xi et al. (2022) reported enantiomeric excess (ee) >90% using palladium catalysts under optimized conditions (20°C, toluene) . Key parameters:

  • Temperature Control : Lower temperatures favor kinetic control.
  • Ligand Screening : Bulky ligands enhance steric discrimination.

Q. How can conflicting data on regioselectivity during metalation be resolved?

  • Methodological Answer : Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical. MacDowell and Jeffries (1970) observed varying carboxylation sites (C-8 vs. C-1/C-3) depending on precursor geometry . To address discrepancies:

  • Isotopic Labeling : Track reaction pathways using deuterated substrates.
  • In Situ Monitoring : React-IR or NMR to identify intermediates.

Q. What computational models predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. Kim et al. (2019) correlated aryl hydrocarbon receptor (AhR) activity with π-π stacking interactions predicted computationally .

Data Analysis and Environmental Relevance

Q. How is this compound detected and quantified in environmental matrices?

  • Methodological Answer : Gas chromatography-tandem mass spectrometry (GC-MS/MS) with selected reaction monitoring (SRM) achieves detection limits <0.1 ppb in sediments . Validation requires:

  • Matrix-matched Calibration : Correct for matrix effects.
  • Isotope Dilution : Use ¹³C-labeled internal standards for accuracy.

Q. How to design bioactivity assays for this compound derivatives?

  • Methodological Answer : Use structure-activity relationship (SAR) studies guided by docking simulations. For example, kinase inhibition assays (IC50 determination) paired with AutoDock Vina to predict binding affinities .

Guidance for Experimental Design

  • Sample Size Estimation : Use power analysis (α=0.05, β=0.2) to determine replicates, ensuring statistical significance .
  • Ethical Compliance : Adhere to ICH E8(R1) guidelines for preclinical studies, including toxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.